1,2,7,9-Tetrachlorodibenzo-P-dioxin
Description
Overview of Dioxin-Like Compounds (DLCs) as Persistent Organic Pollutants (POPs)
Dioxins and Dioxin-Like Compounds (DLCs) are classified as Persistent Organic Pollutants (POPs). researchgate.netacs.org This classification stems from their chemical stability and resistance to degradation, which allows them to remain in the environment for extended periods. researchgate.netnih.gov DLCs are not produced intentionally but are typically unwanted byproducts of industrial processes such as waste incineration, chemical manufacturing, and the chlorine bleaching of paper pulp. researchgate.netacs.org Natural processes like forest fires and volcanic eruptions can also release these compounds. nih.gov
Due to their low water solubility and high affinity for lipids, DLCs tend to accumulate in the fatty tissues of animals. nih.govwikipedia.org This bioaccumulation leads to their magnification up the food chain, with higher concentrations found in organisms at higher trophic levels. wikipedia.org Human exposure primarily occurs through the consumption of contaminated foods, particularly meat, dairy products, fish, and shellfish. acs.org
The group of DLCs includes not only the 75 congeners of polychlorinated dibenzo-p-dioxins (PCDDs) but also 135 congeners of polychlorinated dibenzofurans (PCDFs) and 12 specific congeners of polychlorinated biphenyls (PCBs). researchgate.netwikipedia.org
Classification and Congener-Specific Significance within PCDDs, with Reference to 1,2,7,9-Tetrachlorodibenzo-p-dioxin
The term "dioxin" collectively refers to 75 different chemical compounds, or congeners, of polychlorinated dibenzo-p-dioxins. researchgate.net The basic structure of a dibenzo-p-dioxin (B167043) consists of two benzene (B151609) rings connected by two oxygen atoms. nih.gov The different congeners are distinguished by the number and position of chlorine atoms attached to this structure. researchgate.net
The toxicity of PCDD congeners is not uniform and depends significantly on the specific positions of the chlorine atoms. researchgate.net Scientific studies have established that the most toxic congeners are those with chlorine atoms in the 2, 3, 7, and 8 positions. wikipedia.org There are seven PCDD congeners with this specific substitution pattern that are considered to be of significant toxicological concern. researchgate.net
The most potent and well-studied of these is 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). wikipedia.org To assess the toxicity of complex mixtures of dioxins, the concept of Toxic Equivalency Factors (TEFs) was developed. wikipedia.org This system assigns a TEF value to each dioxin-like compound, representing its toxicity relative to 2,3,7,8-TCDD, which has a TEF of 1.0. wikipedia.orgepa.gov
The congener of focus, this compound, is one of the 22 tetrachlorodibenzo-p-dioxin isomers. acs.org However, because it lacks the 2,3,7,8-chlorine substitution pattern, it is not considered one of the 17 dioxin congeners of highest toxicological concern and does not have a WHO-assigned TEF value. env.go.jpnih.gov Its toxic potential is therefore considered to be significantly lower than that of 2,3,7,8-TCDD. While specific research on 1,2,7,9-TCDD is limited, it is known to be formed in similar processes as other PCDDs, such as combustion. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,2,7,9-tetrachlorodibenzo[b,e] nih.govwikipedia.orgdioxine |
| Molecular Formula | C₁₂H₄Cl₄O₂ |
| Molecular Weight | 321.97 g/mol |
| CAS Number | 71669-23-3 |
Source: PubChem CID 51374
Historical Context of Dioxin Research and the Importance of Congener-Specific Studies
The history of dioxin research is marked by a gradual shift from recognizing the health effects of chemical exposures to understanding the specific culprits at a molecular level. Incidents of industrial accidents and contamination, such as the chemical plant explosion in Seveso, Italy, in 1976, brought the severe toxic effects of dioxins, particularly 2,3,7,8-TCDD, to the forefront of public and scientific awareness. researchgate.netwikipedia.org
Early analytical methods often measured dioxins as a total group, but as technology advanced, particularly with the advent of high-resolution gas chromatography/mass spectrometry, researchers gained the ability to separate and quantify individual congeners. nih.gov This led to the crucial understanding that the toxicity of dioxin mixtures was primarily driven by a small number of 2,3,7,8-substituted congeners. wikipedia.org
This discovery underscored the necessity of congener-specific studies to accurately assess the risks posed by dioxin contamination. acs.org By focusing on the most potent congeners, scientists and regulatory agencies could develop more precise risk assessments and establish more effective control measures. wikipedia.org The development of the TEF system was a direct result of this evolution in understanding, providing a standardized method for evaluating the toxicity of complex environmental mixtures of dioxins and related compounds. wikipedia.orgornl.gov Consequently, research has predominantly focused on the 17 most toxic congeners, leaving compounds like this compound less studied.
Properties
IUPAC Name |
1,2,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-3-7(15)11-9(4-5)17-8-2-1-6(14)10(16)12(8)18-11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKHBBZEUNSCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074087 | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-23-3 | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457HCG5F5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Global Distribution of Polychlorinated Dibenzo P Dioxins Including 1,2,7,9 Tetrachlorodibenzo P Dioxin
Major Anthropogenic Sources of PCDD Formation and Release
Incineration Processes
Incineration of municipal solid waste, medical waste, and hazardous materials is a significant source of PCDD formation and release. nih.govtandfonline.com Incomplete combustion in these processes can lead to the creation of dioxins. who.int Modern incinerators have three main points from which dioxins and furans are released: stack-gas emissions, bottom ash, and fly ash. nih.gov The "de novo" synthesis mechanism, occurring at lower temperatures (around 300°C) on the surface of fly ash, is a key pathway for dioxin formation in incinerators. tandfonline.com Historically, municipal waste combustion was a leading source of dioxin emissions in the U.S., but due to regulatory controls, its contribution has significantly decreased. epa.gov However, backyard burning of domestic refuse has emerged as a major source. epa.gov
Chemical Manufacturing By-products
PCDDs are formed as by-products in the manufacturing of certain chemicals. This includes the production of chlorophenols and their derivatives, such as some herbicides and pesticides. nih.govcdc.gov For instance, 2,3,7,8-TCDD was a known contaminant in the production of 2,4,5-trichlorophenol (B144370) (TCP) and the herbicide 2,4,5-T. cdc.gov Although the production of many of these chemicals has been discontinued (B1498344) in countries like the United States, they can still be present in the environment due to historical use and improper disposal of industrial wastes. who.intcdc.gov
Metal Smelting and Refining Operations
The smelting and refining of both ferrous and non-ferrous metals are also recognized sources of PCDD emissions. nih.gov These high-temperature processes can create conditions suitable for dioxin formation.
Pulp and Paper Industry Bleaching Processes
The use of chlorine in the bleaching of wood pulp has been identified as a source of PCDD formation in the pulp and paper industry. nih.govculturalheritage.org Effluents and sludge from mills that use the bleached kraft process can contain PCDDs, primarily the 2,3,7,8-TCDD and 2,3,7,8-TCDF congeners. nih.gov Research has shown the presence of 2,3,7,8-TCDD in effluent samples from mills using chlorine for bleaching. nih.gov The use of chlorine dioxide as an alternative bleaching agent can significantly minimize the formation of dioxins. nih.gov
Natural Sources of PCDD Formation
While anthropogenic activities are the major contributors, natural processes can also lead to the formation of PCDDs. Volcanic eruptions and forest fires are natural combustion events that can release dioxins into the environment. who.intewg.org
Environmental Compartmentalization and Global Dispersion
Once released, PCDDs are subject to global distribution. who.int Although their formation is localized, they can be transported long distances in the atmosphere and deposited in various environmental compartments. who.intnih.gov PCDDs are found in the air, water, and soil at low concentrations. cdc.gov Due to their low water solubility and high affinity for organic matter, they tend to accumulate in soils, sediments, and the fatty tissues of living organisms. who.intwikipedia.org This accumulation in the food chain is a primary pathway for human and animal exposure. who.int
Atmospheric Transport and Deposition
PCDDs are semi-volatile compounds, which allows them to be transported over long distances in the atmosphere. osti.govresearchgate.net They can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. osti.gov The partitioning between these two phases is dependent on the congener's vapor pressure and the ambient temperature. osti.gov
Long-range atmospheric transport is the primary mechanism for the distribution of PCDDs to remote areas, including the Arctic and Antarctic. researchgate.net Studies have shown that PCDD/F concentrations in the remote Southern Hemisphere are generally two orders of magnitude lower than those over the North Atlantic. researchgate.net For instance, the lowest concentration of TCDD measured in the South Atlantic was 0.1 fg/m³. researchgate.net
Deposition of PCDDs from the atmosphere occurs through both wet and dry deposition. osti.gov Wet deposition involves the removal of these compounds by rain, snow, and fog, while dry deposition is the settling of particle-bound PCDDs. osti.govacs.org Research conducted in Bloomington, Indiana, found total PCDD/F concentrations in rainwater ranging from 63 to 220 pg/L. osti.gov The process of snow scavenging has also been identified as a significant deposition pathway for PCDDs. acs.org
The following table provides an overview of PCDD concentrations found in the atmosphere from various studies.
| Location | Sample Type | Concentration Range |
| Bloomington, Indiana, USA | Air | 1.4 to 4.4 pg/m³ (total PCDD/F) |
| Bloomington, Indiana, USA | Rainwater | 63 to 220 pg/L (total PCDD/F) |
| North Atlantic (25-52° N) | Air | Up to 9800 fg/m³ (for Cl3DFs) |
| South Atlantic (~60° S and further south) | Air | 0.1 fg/m³ (for TCDD) |
Aquatic System Distribution
Due to their hydrophobic nature, PCDDs, including 1,2,7,9-TCDD, have very low solubility in water and tend to adsorb strongly to suspended particles and sediments. clu-in.orgepa.gov As a result, aquatic sediments are considered a major sink for these compounds in the environment. epa.gov
Contamination of aquatic ecosystems with PCDDs can occur through various pathways, including atmospheric deposition, runoff from contaminated soils, and industrial discharges. osti.gov For example, bleach-kraft paper mills have been identified as a source of TCDD in aquatic environments. osti.gov A study of a river receiving effluent from such a mill found TCDD concentrations in sediments as high as 52.8 ppt (B1677978). osti.gov
Once in the aquatic system, PCDDs can bioaccumulate in organisms. epa.gov The extent of bioaccumulation is influenced by factors such as the organism's lipid content and its trophic position in the food web. osti.gov Studies have shown that PCDDs can be detected in various aquatic species, including fish and invertebrates. osti.govnih.gov For instance, elevated levels of 1,2,8,9-TCDD have been reported in crustaceans and finfish from Newark Bay, New Jersey. nih.gov It is important to note that the presence of this isomer was attributed to various combustion processes rather than a specific industrial source. nih.gov
The table below summarizes findings on PCDD concentrations in aquatic environments.
| Location | Sample Type | Finding |
| Bleach-kraft paper mill receiving stream | Sediment | TCDD concentrations as great as 52.8 ppt. osti.gov |
| Newark Bay, New Jersey | Crustaceans and Finfish | Elevated levels of 1,2,8,9-TCDD. nih.gov |
| Central Wisconsin Reservoir | Carp | Biota-sediment accumulation factor (BSAF) for 1,2,3,4,6,7,8-HeptaCDD was 0.0048. epa.gov |
| Lake Ontario | Lake Trout | Bioaccumulation equivalency factors (BEF) for various PCDD congeners have been derived from lake trout and sediment data. epa.gov |
Terrestrial System Distribution
PCDDs are ubiquitous in terrestrial environments, with soil being a significant reservoir. wikipedia.orgclu-in.org Their strong adsorption to organic matter in soil limits their mobility and contributes to their long persistence. clu-in.org The half-life of 2,3,7,8-TCDD on the soil surface is estimated to be 9 to 15 years, while in the subsurface, it can range from 25 to 100 years. clu-in.org
Sources of PCDDs in terrestrial systems include atmospheric deposition, application of contaminated materials such as certain herbicides, and industrial accidents. wikipedia.orgclu-in.org The Seveso disaster in 1976 is a well-known example of a major industrial accident that resulted in significant TCDD contamination of soil. wikipedia.org
PCDDs can enter the terrestrial food chain through the ingestion of contaminated soil and vegetation by animals. clu-in.org This can lead to the accumulation of these compounds in animal tissues, particularly in fatty tissues. wikipedia.org For example, meat and dairy products can contain PCDDs because grazing animals ingest small amounts of soil. clu-in.org Root vegetables may also take up PCDDs from contaminated soil. clu-in.org
The following table presents data on PCDD levels in terrestrial systems.
| Location | Sample Type | Concentration |
| Seveso, Italy | Children's fat tissue (post-accident) | Up to 56,000 pg/g fat (TCDD). wikipedia.org |
| Times Beach, MO, USA (1985) | Roadside soil cores | Most TCDD remained in the upper 15 cm. epa.gov |
| Industrialized Countries (general) | Soils | Generally less than 12 ppt TEq. wikipedia.org |
Formation Pathways and Mechanisms of Tetrachlorodibenzo P Dioxins, with Emphasis on 1,2,7,9 Tetrachlorodibenzo P Dioxin
Precursor-Based Formation Mechanisms
Precursor-based formation involves the conversion of specific chemical compounds, which are structurally similar to the resulting dioxin molecules, into PCDDs. researchgate.net Chlorophenols are considered significant precursors in these reactions. murdoch.edu.auresearchgate.net
The condensation of chlorophenols is a primary pathway for the formation of PCDDs. murdoch.edu.auresearchgate.net In this mechanism, two chlorophenol molecules react to form a PCDD molecule. For instance, the reaction of two 2-chlorophenol (B165306) (2-CP) molecules can lead to the formation of various TCDD isomers. The specific isomer formed, such as 1,2,7,9-TCDD, depends on the substitution pattern of the initial chlorophenol precursors and the reaction conditions. core.ac.uk The condensation can proceed through several mechanisms, including the Ullmann condensation, which involves the reaction of a chlorophenol with a chlorophenolate in the presence of a catalyst like copper. core.ac.uk
Research has shown that the condensation of 2,4,6-trichlorophenol (B30397) on a carbon surface can lead to the formation of PCDDs with an isomer distribution pattern similar to that observed in the catalyzed combustion of carbon. uva.nl This highlights the role of chlorophenol condensation in generating specific PCDD congener profiles.
Free-radical mechanisms also play a crucial role in the formation of PCDDs from chlorophenol precursors. libretexts.org These reactions involve the formation of highly reactive chlorophenoxy radicals. nih.gov These radicals can be generated through the abstraction of a hydrogen atom from the hydroxyl group of a chlorophenol molecule. Once formed, these chlorophenoxy radicals can combine in various ways to form PCDD structures. The distribution of the resulting isomers, including 1,2,7,9-TCDD, is influenced by the stability and reactivity of the specific radical intermediates. For example, the combination of two 2-chlorophenoxy radicals is a known pathway for the formation of certain TCDD isomers. nih.gov
The reaction environment, including the presence of oxygen and other reactive species, significantly influences the progression of these free-radical pathways. Oxidative stress, which involves the production of reactive oxygen species, has been linked to the toxic effects of 2,3,7,8-TCDD and may also play a role in the formation chemistry of other TCDD isomers. nih.gov
The formation of PCDDs from precursors is often catalyzed by various materials, particularly metals and their compounds present in industrial settings and incinerator fly ash. ejnet.org Copper is a well-known and potent catalyst for dioxin formation. ejnet.org It can facilitate the condensation of chlorophenols through mechanisms like the Ullmann condensation. core.ac.uk Copper chloride (CuCl2) is particularly effective in catalyzing these reactions. uva.nl
Other metals such as iron (Fe), zinc (Zn), nickel (Ni), potassium (K), and sodium (Na) have also been shown to catalyze the formation of PCDDs. ejnet.org For instance, NiO can catalyze PCDD formation from chlorophenols, and FeCl3 can catalyze their formation from benzene (B151609). core.ac.uk The catalytic surface provides a site for the precursor molecules to adsorb and react, lowering the activation energy for the condensation and cyclization reactions that lead to PCDD formation. The type of catalyst present can influence the rate of formation and the distribution of different PCDD isomers. ejnet.org
De Novo Synthesis Pathways during Thermal Processes
De novo synthesis is a significant pathway for the formation of PCDDs in thermal processes, such as waste incineration, where the initial fuel does not necessarily contain precursor compounds like chlorophenols. researchgate.net This pathway involves the formation of PCDDs from elemental carbon, a chlorine source (like HCl or inorganic chlorides), and oxygen, typically on a catalytic surface like fly ash, at temperatures ranging from 200°C to 500°C. researchgate.net
The mechanism is thought to involve the chlorination of the carbon matrix, followed by oxidation and rearrangement to form the dibenzo-p-dioxin (B167043) backbone. Subsequent chlorination of this backbone leads to the various PCDD congeners, including 1,2,7,9-TCDD. The specific conditions of the thermal process, such as temperature, residence time, and the composition of the flue gas and fly ash, all play a critical role in the de novo synthesis of PCDDs. researchgate.netdiva-portal.org
Factors Influencing Formation and Isomer Distribution
Several factors significantly influence the formation of PCDDs and the distribution of their isomers, including the highly toxic 2,3,7,8-substituted congeners. wikipedia.org
Temperature is a critical factor in both precursor-based and de novo synthesis pathways of PCDDs. diva-portal.org The formation of PCDDs generally occurs in a temperature window of approximately 200°C to 650°C.
Low Temperatures (<200°C): At temperatures below 200°C, the rates of PCDD formation are generally low.
Optimal Formation Range (200°C - 450°C): The de novo synthesis pathway is most efficient in this temperature range, with a peak often observed around 300°C to 400°C. uva.nldiva-portal.org Precursor-based reactions on catalytic surfaces also proceed readily in this range.
High Temperatures (>450°C): As temperatures increase above 450°C, the formation of PCDDs can decrease, and thermal decomposition can start to occur. diva-portal.org For example, the formation of 2,3,7,8-TCDD from the thermolysis of 2,4,5-trichlorophenol (B144370) is highest at 600°C and decreases significantly at 800°C. researchgate.net Increasing combustion temperatures is a common strategy to reduce dioxin emissions from incinerators. wikipedia.org
The temperature profile in post-combustion zones of incinerators is particularly important, as rapid quenching of flue gases through the critical formation window can minimize the residence time available for PCDD synthesis. diva-portal.org
Data Tables
Table 1: Factors Influencing PCDD Formation
| Factor | Influence on PCDD Formation |
| Precursors | The presence and type of precursors like chlorophenols directly impact the formation pathways and resulting isomer patterns. murdoch.edu.auresearchgate.net |
| Catalysts | Metals such as copper, iron, and zinc significantly enhance the rate of PCDD formation. ejnet.org |
| Temperature | The optimal temperature range for de novo synthesis is typically 200°C to 450°C. diva-portal.org |
| Chlorine Source | The availability of chlorine is essential for the chlorination steps in both precursor and de novo pathways. wikipedia.org |
| Oxygen | Oxygen is required for the oxidation steps in the formation of the dibenzo-p-dioxin structure. libretexts.org |
| Carbon Source | In de novo synthesis, the carbonaceous matrix of fly ash serves as a primary reactant. researchgate.net |
Precursor Availability and Chemical Environment
The formation of 1,2,7,9-Tetrachlorodibenzo-p-dioxin, like other polychlorinated dibenzo-p-dioxins (PCDDs), is not a deliberate synthesis but an inadvertent consequence of various chemical processes. Two primary pathways are recognized for its formation: the precursor-mediated pathway and de novo synthesis. These pathways are highly dependent on the availability of specific chemical precursors and the ambient chemical environment, particularly in high-temperature settings like waste incinerators and metallurgical plants. wikipedia.orgresearchgate.net
The precursor-mediated pathway involves the chemical transformation of molecules that already contain the basic dibenzodioxin structure or can readily form it. Key precursors include chlorinated phenols (CPs) and chlorinated benzenes (CBz). researchgate.net For instance, the condensation of two chlorophenol molecules can lead to the formation of a PCDD. The specific substitution pattern of the resulting TCDD isomer is dictated by the chlorine atoms' positions on the original precursor molecules.
The de novo synthesis pathway is considered a major source of dioxins in combustion processes. This pathway involves the formation of PCDDs from elemental carbon in the presence of a chlorine source and a catalyst, typically within a temperature range of 200°C to 500°C. researchgate.net The chemical environment in the post-combustion zones of incinerators provides ideal conditions for this process. Fly ash, a common residue, contains a carbonaceous matrix (soot), chlorine donors (from the combustion of plastics like PVC), and metal catalysts such as copper and iron. wikipedia.orgresearchgate.net Sources associated with the formation of various TCDD isomers include incinerator fly ash, soot from wood-burning chimneys, and the combustion of polychlorinated biphenyls (PCBs). nih.gov
The table below summarizes the critical components for the formation of tetrachlorodibenzo-p-dioxins.
| Factor | Description | Role in Formation |
| Carbon Source | Amorphous or graphitic carbon present in fly ash and soot. | Forms the fundamental backbone of the dibenzodioxin molecule in de novo synthesis. researchgate.net |
| Chlorine Donor | Inorganic (e.g., HCl, Cl2) or organic (e.g., from PVC) chlorine. | Provides the chlorine atoms that substitute onto the aromatic rings. wikipedia.org |
| Precursors | Chlorinated phenols, chlorinated benzenes. | Act as building blocks that condense to form the PCDD structure. researchgate.net |
| Metal Catalysts | Compounds of copper, iron, and other transition metals. | Facilitate the key chlorination and condensation reactions, particularly the Deacon reaction (2HCl + ½O₂ ⇌ Cl₂ + H₂O), which generates reactive Cl₂. wikipedia.orgnih.gov |
| Temperature | Optimal range of 200°C - 500°C. | Provides the necessary energy for reactions to occur without destroying the newly formed dioxin molecules. researchgate.net |
Residence Time and Oxygen Availability
The yield and profile of PCDD congeners, including this compound, are significantly influenced by the residence time of reactants within the optimal temperature window and the concentration of available oxygen.
Residence Time: This refers to the duration that flue gases and fly ash particles spend in the temperature zone conducive to dioxin formation (approximately 200-450°C). researchgate.netnih.gov A longer residence time within this critical window allows for more extensive reactions, generally leading to higher yields of PCDDs. researchgate.net In laboratory studies of de novo synthesis, reaction times are typically set from 15 minutes to several hours to simulate conditions in industrial coolers and air pollution control devices. researchgate.net The cooling rate of flue gases is a critical operational parameter; a rapid quench through the formation window is a key strategy for minimizing dioxin emissions. diva-portal.org
Oxygen Availability: Oxygen plays a multifaceted role in PCDD formation. It is a necessary reactant in the oxidation of carbon and the generation of reactive chlorine species via the Deacon process, which is catalyzed by metals like copper on fly ash surfaces. nih.gov Research on municipal solid waste fly ash has shown that the concentration of oxygen affects the total amount of PCDDs formed. In one study, the optimal oxygen content for PCDD/F formation was found to be approximately 7.5%. nih.gov The ratio of PCDDs to their furan (B31954) counterparts (PCDFs) also tends to increase with higher oxygen content. nih.gov
However, the relationship is not linear, and formation has been observed even in environments with no supplied gaseous oxygen. nih.gov This suggests that oxygen can be sourced from the solid phase, for example, from metal oxides present in the fly ash, allowing for dioxin formation to proceed even under what might be considered oxygen-starved conditions. nih.gov Fluctuations in combustion efficiency, often indicated by transient carbon monoxide (CO) peaks, can also lead to increased emissions, highlighting the complex interplay between fuel, air, and temperature. diva-portal.org
The following table presents findings on the effect of oxygen concentration on the formation of PCDD/Fs on fly ash, demonstrating the existence of an optimal level for their synthesis.
| Oxygen Concentration (%) | Relative PCDD/F Formation Yield (%) | Observation |
| 0 | >0 | Formation occurs even without gaseous O₂, suggesting alternative oxygen sources (e.g., metal oxides). nih.gov |
| 5 | ~90 | High formation yield, approaching the maximum. nih.gov |
| 7.5 | 100 (Peak) | Identified as the optimal oxygen concentration for maximum PCDD/F formation on cyclone ash. nih.gov |
| 21 (Air) | ~80 | Yield decreases beyond the optimal concentration. |
| 100 | ~30 | High oxygen concentrations are inhibitory to net formation. |
Environmental Fate and Transport Dynamics of Polychlorinated Dibenzo P Dioxins Including 1,2,7,9 Tetrachlorodibenzo P Dioxin
Persistence and Degradation Processes
Polychlorinated dibenzo-p-dioxins are known for their chemical stability and resistance to degradation, leading to their persistence in the environment. wikipedia.orgontosight.ai This stability is a defining characteristic of the entire class of compounds, including 1,2,7,9-TCDD.
Photolytic Degradation in Aquatic and Surface Environments
Photolytic degradation, or the breakdown of compounds by light, is a significant process for the removal of TCDDs from the environment. cdc.gov When exposed to ultraviolet (UV) light, such as that present in sunlight, TCDDs can undergo dechlorination, where chlorine atoms are removed from the molecule. cdc.govmdpi.com This process is generally slow but is one of the primary natural mechanisms for TCDD degradation.
Biodegradation Pathways
Biodegradation of TCDDs is generally a slow process, as their chemical structure is resistant to microbial attack. cdc.govnih.gov However, certain microorganisms have been identified that can degrade these persistent compounds. Most research in this area has focused on the 2,3,7,8-TCDD isomer.
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have shown the ability to degrade various PCDDs. nih.gov More recently, a fungus identified as Penicillium sp. QI-1 was found to degrade 87.9% of 2,3,7,8-TCDD within six days under optimal laboratory conditions. nih.gov The proposed degradation pathway involves the formation of intermediates such as 4,5-Dichloro-1,2-benzoquinone and 4,5-Dichlorocatechol. nih.gov
Bacterial degradation has also been observed. Bacterial communities from contaminated soils have demonstrated the ability to degrade 2,3,7,8-TCDD, with one study showing 95% degradation within 60 days in a culture using dimethyl sulfoxide (B87167) (DMSO) as the carbon source. nih.gov Anaerobic microbial consortia have also been shown to remove a significant percentage of 2,3,7,8-TCDD toxicity over several months. osti.gov
While these findings highlight potential biodegradation pathways for TCDDs, specific studies on the biodegradation of the 1,2,7,9-TCDD isomer are scarce. The position of the chlorine atoms on the dibenzo-p-dioxin (B167043) structure significantly influences the rate and pathway of microbial degradation. wikipedia.org
Stability and Resistance to Chemical and Biological Degradation
The chemical structure of PCDDs, a rigid aromatic framework with stable carbon-chlorine bonds, imparts significant resistance to both chemical and biological breakdown. wikipedia.orgontosight.ai They are stable in the presence of heat, acids, and alkalis. cdc.gov This inherent stability is the primary reason for their classification as persistent organic pollutants (POPs). wikipedia.org
The number and position of chlorine atoms are crucial to a congener's stability. The chlorine atoms in the lateral positions (2, 3, 7, and 8) are particularly effective at preventing microbial degradation. wikipedia.org Although 1,2,7,9-TCDD does not have the 2,3,7,8-substitution pattern, its tetrachlorinated structure still confers a high degree of stability and persistence in the environment. ontosight.ai This resistance to degradation means that these compounds can remain in soil and sediment for many years. ontosight.ai
Bioaccumulation and Biomagnification in Ecological Food Webs
Due to their chemical properties, TCDDs, including the 1,2,7,9-TCDD isomer, have a strong tendency to accumulate in living organisms and become more concentrated at higher levels of the food chain. wikipedia.orgepa.gov
Lipid Solubility and Association with Organic Matter
TCDDs are characterized by very low water solubility and high lipid (fat) solubility. wikipedia.orgwaterquality.gov.au This lipophilic nature is a key factor in their environmental behavior. It is quantified by the octanol-water partition coefficient (Kow), which measures a chemical's distribution in a mixture of octanol (B41247) (a surrogate for fat) and water. wikipedia.org A high Log Kow value indicates a greater affinity for fatty tissues and organic matter.
For the specific isomer 1,2,7,9-Tetrachlorodibenzo-p-dioxin, a computed XLogP3 (a method for estimating Log Kow) is 6.4, indicating high lipophilicity. nih.gov The Log Kow for the more-studied 2,3,7,8-TCDD is estimated to be around 6.64 to 7.0. epa.govosti.gov Because of this property, TCDDs in aquatic environments readily partition from the water column and adsorb to organic particles, sediment, and the fatty tissues of organisms. wikipedia.orgwaterquality.gov.auepa.gov This strong association with organic matter is the foundation of their entry into the food web.
Table of Physicochemical Properties for TCDD Isomers
| Compound | Molecular Weight (g/mol) | Log Kow | Water Solubility |
|---|---|---|---|
| This compound | 322.0 | 6.4 (Computed) nih.gov | Data Not Available |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 322.0 | 6.64 - 7.0 epa.govosti.gov | 0.2 µg/L waterquality.gov.au |
Bioconcentration and Bioaccumulation Factors in Aquatic Biota
The tendency of a chemical to be taken up by an aquatic organism from the water is described by the Bioconcentration Factor (BCF), while the Bioaccumulation Factor (BAF) includes uptake from all sources, including food. epa.gov Due to their high lipophilicity and resistance to metabolic breakdown, TCDDs exhibit high BCF and BAF values.
Specific BCF and BAF values for 1,2,7,9-TCDD are not available in the reviewed literature. However, extensive data for 2,3,7,8-TCDD illustrate the bioaccumulative potential of this class of compounds. Field studies in Maine rivers found mean BAFs for 2,3,7,8-TCDD ranging from 3,000 to 106,000, depending on the fish species. nih.gov Laboratory studies have reported steady-state lipid-normalized BCFs of approximately 1,000,000 for fish. epa.gov These high values indicate that even trace amounts of TCDDs in the water can lead to significant concentrations in aquatic life, which can then be transferred up the food chain to predator fish, birds, and mammals. epa.gov
Table of Bioaccumulation and Bioconcentration Factors for 2,3,7,8-TCDD
| Species | Factor Type | Value | Source |
|---|---|---|---|
| Smallmouth Bass (fillets) | BAF | 11,500 - 24,600 | nih.gov |
| Brown Trout (fillets) | BAF | 17,900 - 28,300 | nih.gov |
| White Sucker (whole body) | BAF | 78,500 - 106,000 | nih.gov |
| Fish (general) | BCF (lipid-normalized) | ~1,000,000 | epa.gov |
| Rainbow Trout | BMF (lipid-normalized, muscle) | 0.38 - 1.51 | usgs.gov |
Note: BAF (Bioaccumulation Factor), BCF (Bioconcentration Factor), BMF (Biomagnification Factor). Values are for the 2,3,7,8-TCDD isomer as specific data for 1,2,7,9-TCDD is not available.
Biomagnification Across Trophic Levels in Terrestrial and Aquatic Ecosystems
Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Dioxins, due to their lipophilic (fat-loving) nature and resistance to metabolic degradation, are known to bioaccumulate in animal tissues and biomagnify through the food web. nih.gov
Terrestrial Ecosystems: In terrestrial environments, lower-chlorinated PCDD congeners, such as tetrachlorodibenzo-p-dioxins, have been observed to bioaccumulate through the food chain. ynu.ac.jp Studies monitoring dioxin levels in organisms like earthworms, insects, field mice, and birds have shown that concentrations of 2,3,7,8-TCDD and related furans increase with rising trophic levels, as indicated by nitrogen stable isotope ratios (δ15N). ynu.ac.jp While specific data for the 1,2,7,9-TCDD isomer is limited, the general trend for tetrachlorinated dioxins suggests a potential for biomagnification in terrestrial food webs.
Intermedia Transfer and Environmental Transport
The movement of 1,2,7,9-TCDD between air, water, soil, and sediment is a critical aspect of its environmental fate. wikipedia.orgwikipedia.org Its physical and chemical properties, such as low water solubility and high affinity for organic carbon, govern its transport dynamics. waterquality.gov.au
Due to their hydrophobic nature, dioxins, including 1,2,7,9-TCDD, have a strong tendency to adsorb to soil and sediment particles, particularly those with high organic matter content. wikipedia.orgwikipedia.org This strong binding significantly reduces their mobility in aqueous environments. dioxin20xx.org
Laboratory batch experiments conducted with various TCDD isomers, including 1,2,7,8-TCDD, have shown a high adsorption affinity to soils. usda.gov The amount of TCDD sorbed is directly related to the soil's surface area and organic matter content. dioxin20xx.orgusda.gov For example, TCDDs were found to be more tightly bound to soil with high organic matter compared to soil with low organic matter. usda.gov This adsorption process means that soils and sediments act as major sinks for dioxins in the environment. epa.gov The strong adsorption to soil particles also influences the bioavailability of these compounds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₄Cl₄O₂ | nih.gov |
| Molecular Weight | 322.0 g/mol | nih.gov |
This table is interactive. Click on the headers to sort the data.
The strong adsorption of dioxins to soil particles generally limits their vertical movement within the soil profile. wikipedia.org Studies on the well-known isomer 2,3,7,8-TCDD have shown that it tends to remain in the upper layers of the soil, with very little downward migration. epa.govnih.gov For instance, soil cores from contaminated sites have indicated that the majority of TCDD contamination is found within the top 15 cm of the soil, even decades after deposition. epa.govnih.gov
However, the presence of organic co-solvents can increase the mobility of TCDD in soil. nih.govdioxin20xx.org These solvents can solubilize the dioxin and facilitate its transport through the soil matrix. dioxin20xx.org Additionally, transport can occur through the movement of soil particles themselves, such as through erosion, or via attachment to colloidal particles that can move through the soil. usda.gov Research on nontoxic TCDD isomers has suggested that transport may be facilitated by attachment to small clay particles (colloids) that move rapidly through the soil. usda.gov
Volatilization, the process of a chemical converting from a solid or liquid to a gas, can be a transport pathway for dioxins from surfaces like soil and water into the atmosphere. wikipedia.org The potential for volatilization is influenced by factors such as the compound's vapor pressure and Henry's Law constant, as well as environmental conditions like temperature.
For TCDD, volatilization from soil surfaces, particularly during warm conditions, can be a removal mechanism. epa.gov However, the strong adsorption to soil particles can significantly reduce the rate of volatilization. nih.gov The persistence half-life of TCDD on soil surfaces can range from less than a year to three years, while in the soil interior, it can be as long as 12 years. epa.gov Similarly, while volatilization from water surfaces can occur, it is often attenuated by adsorption to suspended solids and sediment. nih.gov The estimated volatilization half-life of TCDD from a model pond, when considering adsorption, is over 50 years. epa.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin |
| 1,2,7,8-Tetrachlorodibenzo-p-dioxin |
| Polychlorinated dibenzo-p-dioxins |
This table is interactive. Click on the headers to sort the data.
Ecotoxicological Mechanisms and Ecological Impact of Dioxin Like Compounds on Wildlife and Ecosystems
Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms in Vertebrates
The toxicity of dioxin-like compounds in vertebrates is primarily mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. ornl.govwikipedia.orgoup.comwikipedia.org The binding of a dioxin congener to the AhR is the initial step that triggers a cascade of molecular events leading to a wide range of toxic effects. oup.comnih.gov
AhR Activation and Signal Transduction Pathways
The canonical pathway of AhR activation begins when a ligand, such as a dioxin molecule, enters the cell and binds to the cytosolic AhR complex. researchgate.net This complex also includes several chaperone proteins, such as heat shock protein 90 (Hsp90). researchgate.net Ligand binding induces a conformational change in the AhR, causing the dissociation of the chaperone proteins. researchgate.net
This activated AhR-ligand complex then translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). researchgate.net This heterodimer binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes. wikipedia.org This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in the metabolism of foreign compounds. researchgate.netecetoc.org The persistent activation of this pathway by stable ligands like certain dioxins leads to the dysregulation of cellular processes and ultimately, toxicity. nih.gov
Beyond the canonical pathway, the AhR can also interact with other signaling pathways, including those involving growth factors and hormones, further contributing to its toxic effects. nih.gov
Species-Specific Differences in AhR Sensitivity and Responses
Significant variations in sensitivity to dioxin-like compounds exist among different vertebrate species. cwhc-rcsf.ca These differences are largely attributed to variations in the AhR itself. The amino acid sequence of the AhR's ligand-binding domain can differ between species, affecting its affinity for various dioxin congeners. researchgate.net
For instance, certain avian species are highly sensitive to dioxins, while some mammals, like the hamster, are relatively resistant. wikipedia.org Even within a single class of animals, such as fish, there can be substantial differences in sensitivity. cwhc-rcsf.ca These species-specific differences are a critical consideration in ecological risk assessment, as data from one species may not be directly applicable to another.
Comparative Ecotoxicology of Dioxin Congeners: Implications for 1,2,7,9-Tetrachlorodibenzo-P-dioxin
The toxicity of different dioxin congeners varies dramatically, with some being highly potent toxins and others being virtually inactive. wikipedia.org This disparity is almost entirely dictated by the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) backbone.
Relative Potency and Toxic Equivalency Factors (TEFs) in Ecological Species
To assess the risk posed by complex mixtures of dioxin-like compounds found in the environment, the concept of Toxic Equivalency Factors (TEFs) was developed. wikipedia.orgcdc.govepa.gov The most toxic congener, 2,3,7,8-TCDD, is assigned a TEF of 1.0. wikipedia.org The toxicity of other congeners is expressed relative to 2,3,7,8-TCDD. The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and summing the results. epa.govpacificrimlabs.com
TEFs are determined through extensive in vivo and in vitro studies and can be specific to different classes of animals (e.g., mammals, fish, birds) to account for species-specific sensitivities. pacificrimlabs.com A critical point for 1,2,7,9-TCDD is that only congeners with chlorine atoms in the 2, 3, 7, and 8 positions are considered to have significant dioxin-like toxicity and are assigned TEF values by regulatory bodies like the World Health Organization (WHO). pacificrimlabs.com Congeners lacking this specific substitution pattern, such as 1,2,7,9-TCDD, are generally not assigned a TEF and are considered to have negligible dioxin-like toxicity.
Table 1: WHO 2005 Toxic Equivalency Factors for Dioxin Congeners in Mammals, Fish, and Birds
| Compound | Mammals TEF | Fish TEF | Birds TEF |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) | 1 | 1 | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 | 1 | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 | 0.5 | 0.05 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 | 0.01 | 0.001 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) | 0.1 | 0.1 | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 | 0.001 | <0.001 |
| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 | <0.0001 | <0.0001 |
| This compound (1,2,7,9-TCDD) | Not Assigned | Not Assigned | Not Assigned |
Data sourced from the World Health Organization 2005 re-evaluation.
Structure-Activity Relationships (SARs) Governing AhR Affinity and Ecotoxic Potency
The basis for the TEF system and the negligible toxicity of congeners like 1,2,7,9-TCDD lies in the stringent structure-activity relationships (SARs) for AhR binding. For a dioxin molecule to bind with high affinity to the AhR and elicit a toxic response, it must be planar and have chlorine atoms in the lateral 2, 3, 7, and 8 positions. wikipedia.orginchem.org
These lateral chlorine atoms are crucial for the molecule to fit into the ligand-binding pocket of the AhR. researchgate.net The absence of chlorine at one or more of these lateral positions, as is the case with 1,2,7,9-TCDD (which lacks chlorine at the 3 and 8 positions), dramatically reduces its ability to bind to and activate the AhR. wikipedia.org Consequently, its potential to cause dioxin-like toxic effects is considered to be insignificant compared to the 2,3,7,8-substituted congeners. While metabolites of TCDD have been synthesized and studied, showing significantly lower activity than the parent compound, the focus remains on the parent compounds with the 2,3,7,8-substitution pattern for ecotoxicological risk assessment. nih.gov
Observed Ecological Impacts on Wildlife Populations and Aquatic Biota
The ecological impacts of dioxin-like compounds are well-documented, particularly for the highly toxic congeners. In wildlife, exposure to these compounds has been linked to a range of adverse effects, including reproductive impairment, developmental abnormalities, and immune suppression. nih.govcwhc-rcsf.ca
Fish-eating birds and other animals at the top of the food chain are particularly vulnerable due to the bioaccumulative and biomagnifying nature of these persistent organic pollutants. cwhc-rcsf.ca For example, studies have shown that exposure to 2,3,7,8-TCDD can lead to embryonic mortality and deformities in various bird species. cwhc-rcsf.ca In fish, exposure can result in early life stage mortality and reproductive problems. cwhc-rcsf.ca
Given the established SARs, it is highly improbable that 1,2,7,9-TCDD contributes to these observed ecological impacts in a significant manner. The presence of this specific isomer has been noted in environmental samples, such as in biota from Newark Bay, where its source was attributed to various combustion processes rather than specific industrial manufacturing. nih.gov However, its lack of the requisite 2,3,7,8-chlorine substitution pattern means that it is not considered a driver of the dioxin-like toxicity observed in contaminated ecosystems.
Table 2: Summary of Key Ecotoxicological Parameters for Dioxin-like Compounds
| Parameter | Description | Implication for 1,2,7,9-TCDD |
| AhR Binding | The initial molecular event triggering toxicity. Requires a planar structure with lateral (2,3,7,8) chlorine substitution. | Very low to negligible binding affinity is expected due to the absence of chlorine atoms at the 3 and 8 positions. |
| TEF Value | A measure of relative toxicity compared to 2,3,7,8-TCDD. Assigned only to congeners with significant dioxin-like activity. | Not assigned a TEF value by regulatory bodies, indicating it is not considered a significant contributor to dioxin-like toxicity. |
| Bioaccumulation | The accumulation of a substance in an organism at a rate faster than that at which it is lost. | Like other chlorinated hydrocarbons, it is likely to be lipophilic and may bioaccumulate, but its low toxic potency mitigates the risk. |
| Ecological Risk | The likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. | Considered to pose a negligible ecological risk in terms of dioxin-like toxicity due to its molecular structure. |
Lack of Specific Ecotoxicological Data for this compound Precludes Article Generation
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific ecotoxicological data for the chemical compound this compound (1,2,7,9-TCDD). The vast majority of research on the environmental impact of tetrachlorodibenzo-p-dioxins focuses almost exclusively on the highly toxic and well-studied isomer, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD).
The initial request for an article detailing the ecotoxicological mechanisms and ecological impact of 1,2,7,9-TCDD on wildlife and ecosystems cannot be fulfilled due to the absence of specific research findings for this particular isomer in the public domain. Searches for data pertaining to the effects of 1,2,7,9-TCDD on aquatic organisms, including fish early life stage mortality and blue sac syndrome, its impacts on avian and mammalian wildlife, and ecosystem-level responses to its contamination yielded no specific results.
Scientific investigation into dioxins, a group of persistent organic pollutants, has prioritized the 2,3,7,8-TCDD isomer due to its potent toxicity and its role as a significant environmental contaminant. wikipedia.orgwikipedia.orgwho.int This isomer is often used as the reference compound for assessing the toxicity of other dioxin-like compounds. clu-in.orgnih.gov While general information on the ecotoxicology of dioxins as a class is available, and extensive data exists for 2,3,7,8-TCDD, this information cannot be directly and accurately extrapolated to the 1,2,7,9-TCDD isomer without specific studies on its unique biological and environmental interactions.
One study noted the presence of a different isomer, 1,2,8,9-tetrachlorodibenzo-p-dioxin, in the biota of Newark Bay, New Jersey, but this finding does not provide insight into the specific effects of the 1,2,7,9- isomer. nih.gov
Consequently, the creation of a scientifically accurate and informative article strictly adhering to the requested outline for this compound is not possible at this time.
Compound Information
Environmental Remediation and Management Strategies for Polychlorinated Dibenzo P Dioxin Contamination
Thermal Remediation Technologies
Thermal treatment methods are well-established for the remediation of dioxin-contaminated materials, utilizing heat to either separate or destroy the contaminants. clu-in.org These technologies are generally energy-intensive but are among the most effective for the destruction of persistent organic pollutants like 1,2,7,9-TCDD. clu-in.org
Thermal Desorption (Ex Situ and In Situ Applications)
Thermal desorption is a process that uses heat to volatilize contaminants from a solid matrix, such as soil, without destroying them. crccare.com The volatilized contaminants are then collected and treated in a separate gas treatment system. clu-in.org This technology can be applied both ex situ (where contaminated material is excavated) and in situ (where the material is treated in place). geoengineer.org
Ex Situ Applications : In ex situ thermal desorption, excavated soil is heated in a rotary kiln or other specialized equipment. clu-in.orgresearchgate.net The process can be categorized into low-temperature (90 to 320°C) and high-temperature (320 to 560°C) applications. clu-in.org For dioxins, higher temperatures are typically required. A pilot project for treating dioxin-contaminated soil demonstrated that heating the soil to a target temperature of 335°C can achieve a pollutant removal rate of 99%. tuiasi.ro Ex situ methods offer greater control and certainty over the uniformity of treatment due to the ability to homogenize and mix the soil. clu-in.org
In Situ Applications : In situ thermal desorption (ISTD) involves heating the soil subsurface using technologies like thermal conduction heating (TCH) or electrical resistance heating (ERH). crccare.com A vacuum is simultaneously applied to extract the vaporized contaminants. crccare.com ISTD is advantageous as it avoids the costs and risks associated with excavation. geoengineer.org The technology is effective in various soil types, including clays, which fracture when heated, increasing their permeability to gas flow. crccare.com
Interactive Data Table: Applications of Thermal Desorption for Dioxin Contamination
| Application Type | Technology | Typical Temperature Range (°C) | Key Characteristics | Research Findings/Effectiveness |
|---|---|---|---|---|
| Ex Situ | Low-Temperature Thermal Desorption (LTTD) | 90 - 320 | Treats excavated soil in a dedicated unit. clu-in.org | Effective for more volatile organics. |
| Ex Situ | High-Temperature Thermal Desorption (HTTD) | 320 - 560 | Treats excavated soil; necessary for semi-volatile compounds like dioxins. clu-in.org | A pilot study achieved 99% removal of dioxins by heating soil to 335°C. tuiasi.ro |
| In Situ | In Situ Thermal Desorption (ISTD) | Variable (e.g., ~100°C for TCH, higher for ERH) | Treats soil in place, avoiding excavation. crccare.comgeoengineer.org | Can reduce soil contaminant concentrations by over 99%. crccare.com |
Incineration and Thermal Oxidation for Dioxin Destruction
Incineration is a high-temperature thermal process that destroys organic contaminants rather than just separating them from the host material. princeton.edu It is considered one of the most effective methods for destroying dioxins, with the U.S. Environmental Protection Agency (EPA) adopting it as an appropriate method for dioxin-containing waste. princeton.edu
The process typically involves heating the contaminated material to temperatures above 1200°C. clu-in.org The organic materials are converted into carbon dioxide and water vapor, while other elements are captured in ash or by pollution control equipment. princeton.edu Research has shown that incineration can achieve a destruction and removal efficiency (DRE) for dioxins that exceeds 99.9999%. princeton.edu The vaporized dioxins from thermal desorption processes are often destroyed in a thermal oxidizer, which can operate at temperatures around 1,100°C to ensure complete destruction. tuiasi.ro Various types of incinerators are used, with rotary kilns being one of the most versatile for treating contaminated soils. princeton.edu
Control of Dioxin Reformation During Thermal Processes
A critical challenge during thermal treatment is the potential for dioxin reformation. In the temperature range of 200°C to 400°C, precursor compounds in the flue gas can react, often catalyzed by metals like copper in fly ash, to form new dioxin molecules (de novo synthesis). tandfonline.comnih.gov
Strategies to control reformation include:
Rapid Flue Gas Quenching: Quickly cooling the exhaust gases through the 200-400°C temperature window minimizes the residence time available for reformation reactions. tandfonline.com
Inhibitor Injection: Introducing substances like sulfur or nitrogen compounds can inhibit the catalytic reactions that lead to dioxin formation. researchgate.net
High-Temperature Control: Ensuring that the combustion chamber and thermal oxidizer temperatures are sufficiently high (e.g., >850°C, and often much higher for incineration) leads to the effective destruction of dioxins and their precursors. tandfonline.com Studies have shown that at temperatures above 650°C, the concentration of toxic dioxin equivalents begins to decrease significantly. tandfonline.com
Biological Remediation Approaches
Biological remediation, or bioremediation, utilizes living organisms such as microorganisms and plants to degrade or sequester contaminants. nih.gov These approaches are attractive because they are less energy-intensive and can be more cost-effective than thermal technologies, though their effectiveness for highly chlorinated compounds like 1,2,7,9-TCDD is still an area of active research. clu-in.org
Bioremediation (Bioaugmentation and Biostimulation)
Bioremediation of dioxins relies on the metabolic processes of microorganisms to break down the contaminant structure. nih.gov The primary mechanisms involve the aerobic and anaerobic decomposition of the compounds. nih.gov
Bioaugmentation: This strategy involves introducing specific microorganisms with known dioxin-degrading capabilities into the contaminated environment. researchgate.netnih.gov Several bacterial strains, such as those from the genera Sphingomonas, Pseudomonas, and Rhodococcus, have been identified as capable of degrading various dioxin congeners. frontiersin.org For instance, Sphingomonas wittichii RW1 can degrade several types of dioxins. frontiersin.org
Biostimulation: This approach aims to enhance the activity of the indigenous microbial populations already present in the contaminated site. nih.gov This is often achieved by adding nutrients, electron donors, or other amendments that create more favorable conditions for microbial degradation. nih.govresearchwithrutgers.com Studies on other tetrachlorodibenzo-p-dioxin isomers, such as 1,2,3,4-TeCDD, have shown that adding certain halogenated priming compounds can promote rapid dechlorination by native microorganisms. nih.gov
Research has indicated that anaerobic reductive dechlorination is a promising pathway for highly chlorinated dioxins, where microbes remove chlorine atoms from the aromatic rings. neptjournal.com Aerobic degradation is generally more effective for less chlorinated congeners. neptjournal.com
Interactive Data Table: Microbial Genera Involved in Dioxin Bioremediation
| Microbial Genus | Remediation Strategy | Dioxin Congeners Degraded | Key Findings |
|---|---|---|---|
| Sphingomonas | Bioaugmentation | DD, DF, 1,2,3,4-TCDD, other HxCDD | Regarded as a potential candidate for bioremediation of dioxin-contaminated environments. frontiersin.org |
| Pseudomonas | Bioaugmentation | Dioxin-related compounds | Capable of cleaving aryl ether bonds through dioxygenase enzymes. tandfonline.com |
| Dehalococcoides | Bioaugmentation / Biostimulation | 1,2,3,4-TeCDD | Enriched in the presence of priming compounds, leading to enhanced dechlorination. nih.govresearchwithrutgers.com |
| Penicillium | Bioaugmentation | 2,3,7,8-TCDD | A strain isolated from activated sludge demonstrated the ability to degrade 2,3,7,8-TCDD. nih.gov |
Regulatory Science and Ecological Risk Assessment Methodologies for Dioxin Like Compounds
Principles of Toxic Equivalency Factor (TEF) and Toxic Equivalency Quantity (TEQ) for Mixtures
The cornerstone of assessing the risk of complex mixtures of dioxin-like compounds is the Toxic Equivalency (TEQ) concept. cdc.govepa.gov This approach allows for the expression of the total toxicity of a mixture as a single value, equivalent to the toxicity of the most potent dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). cdc.govwikipedia.org
To achieve this, each dioxin-like compound is assigned a Toxic Equivalency Factor (TEF), which reflects its toxicity relative to 2,3,7,8-TCDD, which has a TEF of 1.0 by definition. clu-in.orgornl.gov The TEQ of a mixture is then calculated by summing the products of the concentration of each congener and its respective TEF. cdc.govepa.gov This methodology is predicated on the assumption that the toxic effects of the individual congeners are additive and mediated through a common mechanism involving the aryl hydrocarbon (Ah) receptor. clu-in.orgnih.gov
It is important to note that for a compound to be included in the TEF concept, it must meet several criteria: it must be structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) or polychlorinated dibenzofurans (PCDFs), bind to the Ah receptor, elicit Ah receptor-mediated biochemical and toxic responses, and be persistent and accumulate in the food chain. ornl.gov
The World Health Organization (WHO) has been instrumental in establishing and periodically re-evaluating TEF values for dioxin-like compounds, providing a harmonized international standard. who.int These re-evaluations are conducted by expert panels that review the latest scientific data on the relative potencies of different congeners.
The WHO has established TEFs for seven PCDD congeners, ten PCDF congeners, and twelve dioxin-like polychlorinated biphenyls (PCBs). wikipedia.org However, a specific WHO-TEF value for 1,2,7,9-tetrachlorodibenzo-p-dioxin has not been assigned. This is because only the seven PCDD congeners with chlorine atoms in the 2, 3, 7, and 8 positions are considered to have significant dioxin-like toxicity and are included in the TEF scheme. wikipedia.org The congener 1,2,7,9-TCDD does not fit this substitution pattern and is therefore not typically included in routine risk assessments of dioxin-like compounds.
The most recent re-evaluation of WHO-TEFs occurred in 2022, where a Bayesian meta-regression approach was used to update the 2005 values, reflecting a move towards more data-driven and quantitative methods. who.int
The TEQ methodology is widely applied in environmental risk characterization to assess the potential impact of dioxin-like compounds on human health and the environment. clu-in.orgepa.gov By converting the concentrations of various congeners into a single TCDD-equivalent value, regulators and scientists can compare the toxicity of different environmental samples, such as soil, sediment, water, and food. clu-in.org
This standardized approach facilitates the setting of regulatory limits, the prioritization of contaminated sites for remediation, and the assessment of the effectiveness of cleanup efforts. epa.gov For instance, a soil cleanup level might be set at a specific TEQ concentration, triggering remedial action if the sum of the TEQs of all measured dioxin-like congeners exceeds this value. epa.gov
Ecological Risk Assessment Frameworks and Methodologies for Dioxins
Ecological risk assessments for dioxins and dioxin-like compounds follow a structured framework to evaluate the potential adverse effects on ecosystems. epa.govresearchgate.net These frameworks typically involve problem formulation, exposure assessment, effects assessment, and risk characterization. researchgate.net A key challenge in these assessments is the complexity of exposure pathways and the high toxicity of some congeners. epa.gov
For dioxin-like compounds, the TEQ methodology is a fundamental tool in the effects assessment, allowing for the evaluation of the combined toxicity of mixtures found in the environment. epa.gov
Ecological screening levels (ESLs) and cleanup goals for dioxin-contaminated sites are derived to be protective of ecological receptors, such as wildlife. These values are often based on the toxicity of 2,3,7,8-TCDD, given its high potency and extensive toxicological database. epa.gov
The process involves identifying the most sensitive species and relevant toxicological endpoints, such as reproductive or developmental effects. epa.gov The U.S. Environmental Protection Agency (EPA), for example, has developed risk-based concentrations for 2,3,7,8-TCDD in various environmental media that are considered to pose low or high risks to fish, mammals, and birds. epa.gov
Specific ESLs or cleanup goals for 1,2,7,9-TCDD have not been established, as it is not considered a primary driver of risk in ecological assessments of dioxin-like compounds. The focus remains on the 2,3,7,8-substituted congeners that have assigned TEFs.
A critical aspect of the ecological risk assessment of dioxins is their potential for bioaccumulation and biomagnification. wikipedia.orgepa.gov Dioxins are lipophilic, meaning they have a high affinity for fats and are not easily excreted from the body. wikipedia.org This leads to their accumulation in the tissues of organisms over time (bioaccumulation). clu-in.org
As these compounds move up the food chain, their concentration can increase at each trophic level (biomagnification), leading to potentially high exposures for top predators, including birds, fish, and mammals. wikipedia.orgepa.gov Risk assessments must, therefore, consider the entire food web to accurately predict the exposure and potential effects on sensitive species. epa.gov
International and National Regulatory Contexts for Dioxin Management
The management of dioxins and dioxin-like compounds is addressed through a combination of international agreements and national regulations. These frameworks aim to reduce and, where feasible, eliminate the release of these persistent organic pollutants into the environment.
Internationally, the Stockholm Convention on Persistent Organic Pollutants is a key treaty that targets the reduction and elimination of dioxins and other POPs. europa.eu The convention requires parties to take measures to reduce unintentional releases of dioxins from anthropogenic sources.
At the national level, countries have implemented a variety of regulations to control dioxin emissions and manage contaminated sites. In the United States, the EPA regulates dioxins under several statutes, including the Clean Air Act, the Clean Water Act, the Resource Conservation and Recovery Act (RCRA), and the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), also known as Superfund. cdc.govclu-in.org These regulations set emission limits for industrial sources, establish drinking water standards, and provide a framework for the cleanup of contaminated sites. cdc.govnih.gov
The European Union has also established a comprehensive strategy on dioxins, setting maximum levels for these compounds in food and feed to protect consumers. europa.eu
Specific regulations targeting 1,2,7,9-TCDD are not explicitly found in these frameworks. The regulatory focus is on the total TEQ of the mixture of toxic dioxin-like compounds, rather than on individual, less toxic congeners. For example, a Malaysian regulation on air emission limits for dioxins and furans references TEFs for several congeners but does not include 1,2,7,9-TCDD. gunungganang.com.my This underscores the current scientific and regulatory consensus that this particular congener is not a primary concern for human health and environmental protection.
Emerging Research and Future Directions in 1,2,7,9 Tetrachlorodibenzo P Dioxin and Pcdd Studies
Innovations in Analytical Techniques for Congener-Specific Analysis
The accurate identification and quantification of specific dioxin congeners, such as 1,2,7,9-Tetrachlorodibenzo-P-dioxin, are paramount for assessing their environmental fate and toxicological significance. Historically, the analysis of dioxins has been challenging due to their presence at trace levels and the complexity of isomer mixtures. nih.govchromatographyonline.com
Historical and Current Gold Standard:
For decades, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has been the gold standard for dioxin analysis. chromatographyonline.com This technique offers the necessary selectivity and sensitivity to differentiate between the 210 different PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners. nih.govmst.dk The development of specific gas chromatographic columns has been crucial, enabling the separation of the highly toxic 2,3,7,8-substituted congeners from numerous other less harmful isomers. nih.gov
Emerging and Advanced Techniques:
Recent advancements have focused on improving the speed, cost-effectiveness, and sensitivity of dioxin analysis. nih.govnih.gov Key innovations include:
Triple Quadrupole GC/MS (GC-MS/MS): This technique is increasingly being implemented for routine analysis in food and environmental samples, offering enhanced productivity. technologynetworks.com
Fast Gas Chromatography (FGC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOFMS): These methods provide higher resolution and sensitivity, challenging the dominance of traditional GC-HRMS. nih.gov GCxGC, in particular, offers a powerful tool for separating complex mixtures of congeners. nih.gov
Atmospheric Pressure Chemical/Non-Chemical Ionization (APCI): This milder ionization source reduces fragmentation in the mass spectrometer, resulting in more prominent molecular ions and enhanced sensitivity. chromatographyonline.com
Resonance-Enhanced Multi-Photon Ionization coupled to Time-of-Flight Mass Spectrometry (REMPI-TOFMS): This has been successfully used for the online monitoring of dioxin indicators in flue gas from waste incinerators. nih.gov
These innovations are pushing detection limits to the parts-per-quadrillion (ppq) level, which is essential for bioaccumulation studies and understanding subtle ecological effects. nih.govchromatographyonline.com
Interactive Table: Evolution of Analytical Techniques for Dioxin Analysis
| Technique | Key Features | Primary Application | Era of Prominence |
| Packed-column GC with Electron Capture Detection (ECD) | Limited isomer specificity. | Early screening. | 1970s |
| Capillary GC-Mass Spectrometry (GC-MS) | Improved isomer separation and identification. | Routine environmental analysis. | 1980s-1990s |
| High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) | High selectivity and sensitivity for congener-specific analysis. | "Gold standard" for regulatory compliance and research. | 1990s-Present |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Increased selectivity and reduced chemical noise. | High-throughput analysis of food and environmental samples. | 2000s-Present |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC)-TOFMS | Enhanced separation power for complex mixtures. | Research and advanced environmental forensics. | 2000s-Present |
Development of Novel and Sustainable Remediation Technologies
The persistence of dioxins in soil and sediment necessitates the development of effective and environmentally friendly remediation technologies. nih.gov Traditional methods often rely on energy-intensive processes like thermal destruction. clu-in.org
Established Thermal Technologies:
Incineration: Heating contaminated soil to temperatures above 1200°C is highly effective at destroying dioxins. clu-in.org
Thermal Desorption: This process operates at lower temperatures to vaporize dioxins from the soil for subsequent treatment. clu-in.org It has been used in large-scale cleanups. clu-in.org
Vitrification: This stabilization technique uses high temperatures to melt contaminated soil into a glassy, non-leachable mass. clu-in.org
Emerging and Sustainable Approaches:
Research is increasingly focused on less invasive and more sustainable remediation options. nih.govsdiarticle5.com
Bioremediation and Phytoremediation: These technologies use microorganisms and plants to break down or sequester dioxins. nih.govclu-in.org While attractive for their low energy consumption, their effectiveness in the field is still under assessment. clu-in.org Specific approaches include:
Aerobic composting: Has shown dioxin removal efficiencies of 65% to 85%. nih.gov
Phytoremediation with crops: Plants like zucchini, cucumber, and wheat show promise in removing dioxins through root uptake and transpiration. nih.gov
Rhizobacteria-assisted phytoremediation: The use of specific bacterial strains in conjunction with plants like Festuca arundinacea has been shown to enhance the reduction of PCDD/PCDF content in contaminated sediments. mdpi.com
Biosurfactants: Compounds like rhamnolipids and sophorolipids can increase the bioavailability of dioxins, making them more accessible to microbial degradation. nih.gov
Activated Carbon Application: Adding activated carbon to soil and sediment can sequester dioxins, reducing their bioavailability and entry into the food chain. clu-in.org
Soil Washing: This technique has demonstrated high removal efficiency (66-99%) at a reasonable cost, though the treatment of the resulting wash solution remains a challenge. clu-in.org
The concept of "sustainable remediation" aims to maximize the net benefit to human health and the environment by considering the environmental, social, and economic impacts of cleanup activities. sustainableremediation.org
Refined Understanding of Ecotoxicological Pathways and Species Sensitivity
Dioxins are highly toxic and persistent, leading to their bioaccumulation in the food chain. numberanalytics.comresearchgate.net Understanding their ecotoxicological pathways and the varying sensitivity of different species is crucial for assessing environmental risk. nih.gov
Mechanism of Toxicity and Bioaccumulation:
The toxicity of dioxin-like compounds is primarily mediated through their binding to the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression. mst.dknih.gov This interaction can lead to a wide range of adverse effects, including reproductive and developmental problems, immune system dysfunction, and cancer. numberanalytics.comnih.gov
Being lipophilic (fat-soluble), dioxins accumulate in the fatty tissues of organisms. researchgate.netclu-in.org This leads to biomagnification, where concentrations increase at successively higher levels of the food web. numberanalytics.com
Species-Specific Sensitivity:
Different animal species exhibit a wide range of sensitivity to dioxins. For instance, the lethal dose of 2,3,7,8-TCDD for a guinea pig is about 1 µg/kg, while for a hamster it is over 1,000 µg/kg. wikipedia.org This variability underscores the importance of species-specific research in ecotoxicology.
Recent research has focused on:
Identifying biotransformation and elimination processes: Studies on polychaetes like Hediste diversicolor suggest they may have efficient pathways for eliminating PCDD/Fs, which could explain lower than expected bioaccumulation factors. frontiersin.org
Investigating effects on a wider range of wildlife: Dioxin exposure has been linked to reproductive issues in fish-eating birds and mammals. numberanalytics.com
Developing integrated ecological risk assessment models: These models aim to incorporate species sensitivity, environmental fate, and life-history traits to provide a more comprehensive assessment of risk to ecosystems. nih.gov
Global Monitoring Programs and Spatiotemporal Trend Analysis
Global monitoring programs are essential for understanding the long-range transport, distribution, and temporal trends of dioxins in the environment. osti.gov
International Efforts:
The Stockholm Convention on Persistent Organic Pollutants (POPs): This international treaty aims to eliminate or restrict the production and use of POPs, including dioxins. The Global Monitoring Plan (GMP) under this convention tracks the presence of these chemicals in core matrices like air, human milk, and water. researchgate.net
UNEP Coordinated Projects: The United Nations Environment Programme (UNEP) facilitates the analysis of various environmental samples from developing countries in Africa, Asia, and Latin America to assess dioxin levels. researchgate.net
Key Findings from Global Monitoring:
Widespread Contamination: Dioxins have been detected in marine environments worldwide, from coastal areas to the open ocean, indicating significant atmospheric transport. osti.govnih.gov
Regional Hotspots: Higher concentrations of PCDDs and PCDFs are often found in and around industrialized regions, particularly in Asia. osti.govnih.gov
Temporal Trends: Long-term monitoring has shown a decrease in atmospheric PCDD/F concentrations in some regions over the past decades, likely due to stricter regulations on industrial emissions and waste incineration. researchgate.netmdpi.com
Bio-indicators: Species like skipjack tuna have proven to be effective bio-indicators for monitoring global dioxin pollution in marine environments due to their wide distribution and rapid equilibrium of POPs with seawater. osti.gov
Interactive Table: Selected Global Dioxin Monitoring Findings
| Region/Study Area | Matrix | Key Finding | Reference |
| Global Oceans | Skipjack Tuna Muscle | Widespread contamination detected; higher levels in temperate Asian regions. | osti.govnih.gov |
| Africa, Asia, Latin America (27 countries) | Various (fish, milk, soil, etc.) | Matrix type (e.g., biota vs. abiotic) had a greater impact on the toxic equivalency (TEQ) pattern than geographic location. | researchgate.net |
| Background Station, Taiwan | Air | Long-term data shows a general decrease in PCDD/F concentrations, with long-range transport being a significant contributor. | mdpi.com |
Integration of Computational Chemistry and Modeling in Dioxin Research
Computational chemistry and in silico modeling are becoming indispensable tools in dioxin research, offering cost-effective and rapid methods to predict properties, interactions, and potential risks.
Applications in Dioxin Research:
Quantitative Structure-Activity Relationship (QSAR) Models: These models relate the chemical structure of dioxin congeners to their biological activity. diva-portal.org They are used to predict the biodegradability of PCDDs and to understand the key molecular descriptors that influence this process. nih.gov
Molecular Docking Simulations: These studies investigate the binding of dioxin congeners to biological receptors like the AhR. nih.gov This helps to elucidate the mechanisms of toxicity and endocrine disruption. For example, in silico studies have suggested that some PCDF congeners may act as agonists and antagonists of the androgen receptor. nih.gov
Virtual Screening: Computational protocols are used to screen large chemical databases to identify potential new AhR ligands, helping to prioritize chemicals for further toxicological testing. diva-portal.org
Modeling Remediation Processes: Computational models, such as those using Density Functional Theory (DFT), are being designed to understand the interactions between dioxins and materials used in remediation, such as molecularly imprinted polymers. nih.gov
Metabolome-Wide Association Studies (MWAS): Integrated with chemical-wide analysis, these studies explore the metabolic alterations induced by dioxin-like compounds and their related co-exposures in biological systems, providing a deeper understanding of their biological impact. nih.govacs.org
These computational approaches, when combined with experimental data, provide a powerful framework for advancing our understanding of the environmental chemistry and toxicology of this compound and other PCDDs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
